5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
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Overview
Description
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Future Directions
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is the protein known as Tripartite Motif Containing 24 (TRIM24). TRIM24 is recognized as an epigenetic reader of acetylated Histone H3 Lysine 23 (H3K23ac) and is closely associated with the occurrence or development of several cancers .
Mode of Action
This compound acts as an effective and selective inhibitor of the bromodomain of TRIM24 . By inhibiting the bromodomain, the compound disrupts the interaction between TRIM24 and acetylated H3K23, thereby altering the epigenetic regulation of gene expression.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cancer cell growth and proliferation. By inhibiting TRIM24, the compound can potentially suppress the growth of cancer cells and exhibit anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the bromination of N,N-dimethylbenzo[d]isoxazol-3-amine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include the use of large-scale reactors, efficient brominating agents, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2-benzisoxazol-3-amine
- N,N-Dimethylbenzo[d]isoxazol-3-amine
- 5-Chloro-N,N-dimethylbenzo[d]isoxazol-3-amine
Uniqueness
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the dimethylamino group on the isoxazole ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDVFAYPXGHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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